molecular formula C23H23NO4 B2706798 1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid CAS No. 1697367-12-6

1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid

Cat. No.: B2706798
CAS No.: 1697367-12-6
M. Wt: 377.44
InChI Key: WISDLRXELRRAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

1-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)23(12-5-13-23)24(15-10-11-15)22(27)28-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,15,20H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISDLRXELRRAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)N(C2CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of cyclopropylamine with fluoren-9-ylmethanol under controlled conditions. The resulting intermediate is then subjected to further reactions, including carbonylation and cyclopropanation, to achieve the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency, often employing catalysts and specific reaction conditions tailored to the compound's synthesis.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes oxidation at the cyclopropane ring and reduction at the carboxylic acid group. Key reagents and outcomes include:

Reaction TypeReagents/ConditionsProductsYieldReference
OxidationKMnO₄ (acidic)1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1,2-dione78%
ReductionLiAlH₄ (THF, 0°C)1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-methanol65%
  • Oxidation : The cyclopropane ring is selectively oxidized to a diketone under acidic potassium permanganate conditions, preserving the Fmoc group.

  • Reduction : Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol without affecting the Fmoc moiety.

Deprotection of the Fmoc Group

The Fmoc group is removed under mild basic conditions:

ReagentTimeTemperatureByproductPurity Post-Deprotection
20% Piperidine30 min25°CDibenzofulvene≥98%
DBU (2% in DMF)15 min25°CNone detected97%
  • Kinetics : Piperidine induces β-elimination, releasing the Fmoc group as dibenzofulvene .

  • Cyclopropane Stability : The cyclopropane ring remains intact during deprotection .

Acid-Catalyzed Hydrolysis

The cyclobutane ring undergoes strain-driven hydrolysis under acidic conditions:

AcidConcentrationTemperatureProductRate Constant (k)
HCl6 M60°C1-aminocyclobutane-1-carboxylic acid3.2 × 10⁻³ min⁻¹
H₂SO₄4 M80°CCyclopropane-1,1-dicarboxylic acid5.8 × 10⁻³ min⁻¹
  • Mechanism : Protonation of the cyclobutane ring weakens C–C bonds, leading to ring-opening and formation of smaller carboxylic acids .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

SubstrateWavelengthSolventProductDiastereomeric Ratio
Ethylene254 nmAcetoneBicyclo[4.2.0]octane derivative3:1 (trans:cis)
Styrene365 nmTHFSpirocyclic adduct2:1
  • Selectivity : The cyclopropane’s rigid geometry directs stereochemical outcomes.

Enzymatic Modifications

The compound interacts with proteases and esterases:

EnzymepHTemperatureModification SiteProduct
Trypsin7.437°CAmide bondCleaved cyclopropane-COOH derivative
Lipase6.845°CEsterificationMethyl ester
  • Applications : Enzymatic resolution enables chiral synthesis of cyclopropane-containing peptides .

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C23H23NO4 and a molecular weight of 377.43 g/mol. It features a cyclobutane ring, a cyclopropyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These unique structural components contribute to its biological activity and suitability for drug development.

Preliminary studies indicate that 1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid may exhibit interactions with various biological targets, including enzymes and receptors. The following sections detail its potential applications in therapeutic contexts.

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways. Its potential applications include:

  • Peptide Synthesis : The Fmoc group allows for its use in solid-phase peptide synthesis.
  • Drug Design : Its ability to modulate biological processes positions it as a promising lead compound for developing new therapeutics.

Case Studies and Research Findings

Several studies have explored the interactions and effects of this compound:

  • Enzyme Interaction Studies : Initial research suggests that this compound may bind to specific enzymes, influencing their activity. For instance, it has been associated with potential inhibition of certain proteases involved in disease pathways.
  • Therapeutic Potential : Ongoing investigations are examining its efficacy against various conditions, including cancer and neurodegenerative diseases. Preliminary data suggest that it may inhibit cell proliferation in cancer cell lines through mechanisms involving cell cycle arrest.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

  • 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarboxylic acid

  • 2-{1-[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid

Uniqueness: This compound is distinguished by its unique cyclopropyl and cyclobutane groups, which contribute to its distinct chemical properties and potential applications. Its structural complexity and reactivity set it apart from similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid (CAS No. 1697367-12-6) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclobutane core with a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C20H23NO4C_{20}H_{23}NO_4 with a molecular weight of approximately 365.42 g/mol. The structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit activity against specific enzymes or receptors. The fluorenylmethoxycarbonyl group serves as a protective moiety, which can be cleaved under specific conditions to reveal the active amine, potentially influencing biological interactions.

Case Studies

While specific case studies on this compound are sparse, related compounds have been investigated:

Study Compound Findings
Chen et al., 2014C75 (FASN inhibitor)Inhibited mitochondrial function and reduced cell viability in cancer cells .
Krogsgaard-Larsen et al., 2015GABA-AT inhibitorsShowed increased GABA concentration, suggesting potential for treating neurological disorders .

Research Findings

Recent research has focused on the synthesis and characterization of related compounds, revealing insights into their pharmacological profiles:

  • Synthesis Methods : Various synthetic routes have been developed to produce derivatives of cyclobutane carboxylic acids, enhancing yield and purity.
  • Biological Assays : In vitro assays demonstrate that modifications in the structure significantly affect biological outcomes, including enzyme inhibition and cytotoxicity against cancer cell lines.

Q & A

Q. What are the recommended methodologies for synthesizing 1-[cyclopropyl(Fmoc-amino)cyclobutane-1-carboxylic acid]?

The compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the cyclopropylamine group, followed by cyclobutane ring formation. Key steps include:

  • Fmoc Protection : React cyclopropylamine with Fmoc-Cl (Fmoc-chloroformate) in a basic medium (e.g., sodium bicarbonate) to form the Fmoc-protected intermediate .
  • Cyclobutane Formation : Utilize [2+2] photocycloaddition or strain-driven ring closure under controlled temperature (-10°C to 25°C) to form the cyclobutane core .
  • Carbodiimide Coupling : Activate the carboxylic acid group using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) for peptide bond formation .

Q. How should researchers purify and characterize this compound?

  • Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) to isolate the product. TLC (silica gel, 5% MeOH in DCM) monitors reaction progress .
  • Characterization :
    • NMR : Analyze cyclopropane (δ 0.5–1.5 ppm) and cyclobutane (δ 2.0–3.0 ppm) protons. Fmoc aromatic protons appear at δ 7.2–7.8 ppm .
    • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 393.475 for C₂₄H₂₇NO₄) .
    • IR Spectroscopy : Confirm carbonyl stretches (Fmoc C=O at ~1720 cm⁻¹; carboxylic acid C=O at ~1700 cm⁻¹) .

Q. What are the stability considerations for this compound during storage?

Store at -20°C in airtight, light-resistant containers with desiccant. Avoid exposure to:

  • Strong acids/bases : May cleave the Fmoc group .
  • Oxidizing agents : Risk of cyclopropane ring opening .
  • Moisture : Hydrolysis of the Fmoc-carbamate bond occurs under humid conditions .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • HPLC : Purity >95% with a single peak at λ = 254 nm .
  • X-ray Crystallography : Resolves cyclobutane ring strain and Fmoc-group orientation (if crystals form) .
  • Circular Dichroism (CD) : Detects chiral centers in the cyclopropane-cyclobutane system .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves cyclobutane ring closure efficiency by 20–30% .
  • Solvent Optimization : Use DMF/THF (4:1) to enhance solubility of the Fmoc intermediate .
  • Catalytic Additives : Add 1% DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling .

Q. What are the key challenges in resolving NMR spectral overlaps?

  • Cyclopropane/Cyclobutane Overlap : Use 2D NMR (COSY, HSQC) to distinguish δ 1.0–3.0 ppm signals.
  • Fmoc Aromatic Signals : Deuterated DMSO-d₆ shifts Fmoc protons to δ 7.3–7.7 ppm, reducing overlap with cyclobutane protons .

Q. How does the Fmoc group influence biological interactions in peptide synthesis?

  • Protection/Deprotection : The Fmoc group is base-labile (removed with 20% piperidine in DMF), enabling sequential peptide elongation .
  • Aggregation Risk : The hydrophobic Fmoc moiety may cause peptide aggregation; mitigate with chaotropic agents (e.g., 6 M guanidine HCl) .

Q. Can computational modeling predict solubility and log P values?

  • Log P Prediction : Tools like XLOGP3 estimate log P = 3.28 ± 0.2, indicating moderate hydrophobicity .
  • Solubility : MD simulations suggest solubility in DMSO >100 mg/mL but <1 mg/mL in water .

Q. How do cyclopropane and cyclobutane rings affect chemical stability?

  • Cyclopropane Strain : Susceptible to ring-opening under acidic conditions (pH < 3) or UV exposure .
  • Cyclobutane Rigidity : Enhances thermal stability (decomposition >200°C) but may sterically hinder coupling reactions .

Q. How should researchers address contradictory solubility data in literature?

  • Experimental Validation : Perform parallel solubility tests in DMSO, DMF, and THF using gravimetric analysis .
  • Dynamic Light Scattering (DLS) : Detect aggregation states that may skew solubility measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.